molecular formula C14H16N2O2 B2396442 2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1021268-21-2

2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No. B2396442
CAS RN: 1021268-21-2
M. Wt: 244.294
InChI Key: NRBBBGUXXYXIHJ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid (CBDC) is a heterocyclic compound of the benzodiazepine family. It is an important synthetic intermediate in organic chemistry and has been used in the synthesis of various pharmaceuticals, dyes, and other materials. CBDC has also been found to have important biological properties, including anti-inflammatory and anti-oxidative effects.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Potential

Benzothiazole derivatives, including those structurally related to 2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid, have been extensively studied for their diverse pharmacological properties. These compounds exhibit a broad spectrum of biological activities, making them significant in the development of therapeutic agents. Notably, benzothiazole scaffolds have been explored for their potential in anticancer, anti-inflammatory, and antioxidant therapies. The pharmacological evaluation of benzofused thiazole derivatives has demonstrated promising results in vitro, indicating their efficacy as antioxidant and anti-inflammatory agents. The detailed molecular docking studies further support their potential mechanism of action, providing a foundation for the development of novel therapeutic agents based on the benzothiazole framework (Raut et al., 2020).

Biological Activities and Chemical Properties

The exploration of benzothiazole derivatives and their conjugate systems has revealed a wide range of biological activities, including antimicrobial and antiviral effects. The structural modifications of these compounds have been a key focus, aiming to enhance their therapeutic potential. Research highlights the importance of the benzothiazole nucleus in drug discovery, with several derivatives showing potent anticancer activity. The studies on the structural activity relationship of benzothiazole derivatives provide valuable insights into their significance in medicinal chemistry, suggesting the scaffold's potential for further development as chemotherapeutics (Ahmed et al., 2012).

Synthetic Methodologies

The synthesis and chemical transformations of benzothiazole derivatives have been a significant area of research. Innovative synthetic methodologies have been developed to construct benzothiazole-based compounds, which are crucial for expanding their applications in medicinal chemistry and drug development. The synthetic routes for creating various benzothiazole derivatives involve strategic cyclization reactions and the functionalization of the benzothiazole core. These synthetic approaches provide the means to produce a wide array of derivatives with enhanced biological activities, demonstrating the versatility and synthetic accessibility of the benzothiazole scaffold (Vessally et al., 2018).

properties

IUPAC Name

2-cyclohexyl-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(18)10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBBBGUXXYXIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid

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